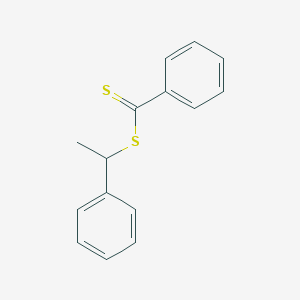

1-Phenylethyl benzodithioate

説明

Overview of Controlled Radical Polymerization Methodologies

Controlled radical polymerization, also known as reversible-deactivation radical polymerization (RDRP), represents a class of synthetic methods that enables the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distributions), and complex architectures. iarjset.comrsc.org Unlike conventional free radical polymerization, which is characterized by rapid and irreversible termination steps, CRP techniques introduce a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species. diva-portal.org This equilibrium minimizes termination reactions, allowing polymer chains to grow in a "living" manner. scispace.com The primary CRP techniques that have gained widespread use in academic and industrial research are Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgazom.com

Atom Transfer Radical Polymerization (ATRP) , developed independently by Matyjaszewski and Sawamoto, is a catalytic process mediated by a transition metal complex (typically copper). diva-portal.orglabinsights.nl The mechanism involves the reversible transfer of a halogen atom between the dormant polymer chain (an alkyl halide) and the transition metal catalyst. rsc.org This process generates a low concentration of active propagating radicals, allowing for controlled polymer growth. labinsights.nlcmu.edu ATRP is valued for its versatility with a wide range of monomers, particularly acrylates and styrenes, and its use of readily available initiators. iarjset.comdiva-portal.org

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that relies on the reversible capture of propagating radical chains by stable nitroxide radicals. rsc.org This forms a dormant alkoxyamine species. At elevated temperatures, the C-ON bond of the alkoxyamine undergoes homolytic cleavage, regenerating the propagating radical and the nitroxide mediator, allowing for monomer insertion before the chain is recaptured. rsc.orgicp.ac.ru A key advantage of NMP is its simplicity, as it can be a metal-free system, often initiated by a unimolecular alkoxyamine that provides both the initiating radical and the mediating nitroxide. sigmaaldrich.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is a degenerative chain transfer process that offers exceptional control over polymerization for an extensive range of monomers under diverse reaction conditions. wikipedia.orgcsiropedia.csiro.au The core of the RAFT process is the use of a thiocarbonylthio compound, known as a RAFT agent or CTA. wikipedia.org The mechanism involves a rapid equilibrium where propagating radicals add to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. acs.org This reversible transfer of the thiocarbonylthio group between active and dormant chains ensures that all chains have an equal probability of growth, leading to polymers with low dispersity and predictable molecular weights. acs.orguq.edu.au

| Methodology | Mechanism Type | Key Component(s) | Common Monomers | Advantages |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Reversible Deactivation (Catalytic) | Transition Metal Catalyst (e.g., Cu-based), Halogenated Initiator | Styrenes, (Meth)acrylates, Acrylonitrile | Wide monomer scope, well-defined architectures. iarjset.comlabinsights.nl |

| Nitroxide-Mediated Polymerization (NMP) | Reversible Deactivation | Stable Nitroxide Radical (e.g., TEMPO), Initiator/Alkoxyamine | Styrenes, Acrylates, Dienes | Metal-free, simple setup. sigmaaldrich.com |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Degenerative Chain Transfer | Thiocarbonylthio RAFT Agent, Radical Initiator | (Meth)acrylates, Styrenes, (Meth)acrylamides, Vinyl Esters | Highly versatile, tolerant to many functional groups and solvents. wikipedia.orgcsiropedia.csiro.au |

Significance of Dithiobenzoate Chain Transfer Agents in Polymer Science

Dithiobenzoates, where the Z group is a phenyl group (Ph), represent one of the most prominent and widely studied classes of RAFT agents. acs.orgresearchgate.net They have demonstrated exceptional performance in controlling the polymerization of a variety of monomers, and are particularly noted for providing excellent control over the molecular weight and achieving very low dispersity in the polymerization of methacrylates and methacrylamides. researchgate.net

A key member of this class is 1-Phenylethyl benzodithioate . This compound has been employed as a highly effective CTA in numerous research applications. Its structure combines the dithiobenzoate moiety with a 1-phenylethyl leaving group, which is an efficient radical initiator for monomers like styrene (B11656) and acrylates. The use of this compound allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. Research has shown its utility in creating complex polymer architectures, such as block copolymers, through sequential monomer addition. rsc.orgrsc.org For example, it has been used in the photoinduced electron/energy transfer (PET)-RAFT polymerization of monomers like methyl acrylate (B77674) and styrene. rsc.org

The table below presents findings from a study utilizing this compound as a CTA for the RAFT polymerization of poly(ethylene glycol) acrylate (PEGA), demonstrating its practical application in creating functional polymers.

| Monomer | CTA | Initiator | Ratio ([M]:[CTA]:[I]) | Solvent | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|---|

| Poly(ethylene glycol) acrylate (PEGA) | This compound | AIBN | 50 : 1 : 0.2 | DMF | 70 °C | 20 | 67 |

Data sourced from a study on the synthesis of Dithiodibenzyl-poly(PEGA). rsc.org

The significance of this compound and other dithiobenzoates lies in their ability to mediate a controlled polymerization process, enabling the precise engineering of macromolecules from a diverse set of monomers. researchgate.netrsc.org While challenges such as potential retardation effects in certain monomer systems exist, the versatility and effectiveness of dithiobenzoates have solidified their role as indispensable tools in modern polymer science. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

1-phenylethyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZSTBGQYFCJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433432 | |

| Record name | 1-phenylethyl benzodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37912-25-7 | |

| Record name | 1-phenylethyl benzodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylethyl Benzodithioate

Established Reaction Pathways for 1-Phenylethyl Benzodithioate Synthesis

Established methods for the synthesis of this compound often involve the assembly of the dithiobenzoate core followed by the introduction of the 1-phenylethyl group.

A primary and direct route to this compound involves the reaction of dithiobenzoic acid with styrene (B11656). This reaction is mechanistically the reverse of the Chugaev-type elimination, a known thermal decomposition pathway for dithiobenzoate RAFT agents that possess α-hydrogens. researchgate.net The decomposition yields dithiobenzoic acid and an olefin; consequently, the addition of dithiobenzoic acid across the double bond of styrene provides the desired product. researchgate.net

The reaction proceeds via a free-radical addition mechanism. The dithiobenzoic acid adds to the styrene in an anti-Markovnikov fashion, leading to the formation of the this compound. The conditions for this reaction are typically mild, though the specifics can be tailored to optimize yield and purity.

Table 1: Reaction Parameters for the Synthesis of this compound from Dithiobenzoic Acid and Styrene

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Dithiobenzoic acid, Styrene | Formation of the target molecule |

| Solvent | Aprotic solvents like toluene (B28343) or benzene (B151609) | To dissolve reactants and facilitate the reaction |

| Initiator | A free-radical initiator (e.g., AIBN) may be used | To initiate the radical addition process |

Several alternative methods for the synthesis of this compound and related dithiobenzoates have been developed. These methods often provide routes that may be more convenient depending on the availability of starting materials.

One common alternative involves a two-step process. First, dithiobenzoic acid is generated in situ or used as its salt. For instance, the reaction can start with the formation of a dithiobenzoate salt from an organometallic reagent like a Grignard reagent (e.g., phenylmagnesium bromide) and carbon disulfide. chemsrc.com This is then followed by alkylation with a suitable 1-phenylethyl halide.

Another approach involves the reaction of sodium methoxide (B1231860) and sulfur in methanol, followed by the addition of a benzyl (B1604629) halide derivative. rsc.org While this method is described for a related structure, it illustrates a general strategy for constructing the dithioester functionality.

A further method that has been reported for a similar compound, 2-phenyl-2-propyl benzodithioate, involves the reaction of dithiobenzoic acid with α-methylstyrene. chemsrc.com This suggests that for this compound, the corresponding olefin, styrene, would be used.

Table 2: Overview of Alternative Synthetic Routes

| Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|

| Phenylmagnesium bromide, Carbon disulfide, 1-Phenylethyl halide | Grignard reagent | This compound | chemsrc.com |

| Sodium methoxide, Sulfur, 2-Chloromethylbenzene | Base, Sulfur source | Intermediate for dithioester synthesis | rsc.org |

Enantioselective and Stereochemical Considerations in this compound Synthesis

The 1-phenylethyl group in this compound contains a stereocenter at the benzylic carbon. This gives rise to the existence of two enantiomers, (R)-1-phenylethyl benzodithioate and (S)-1-phenylethyl benzodithioate. The synthesis of enantiomerically pure or enriched forms of this compound is of interest for applications where stereochemical control is crucial.

The stereochemistry of the final product is determined by the stereochemistry of the 1-phenylethyl precursor used in the synthesis. youtube.com If a racemic mixture of a 1-phenylethyl derivative is used, a racemic mixture of the final product will be obtained. To obtain an enantiomerically pure product, an enantiomerically pure starting material is required.

Methods for obtaining enantiomerically pure 1-phenylethyl precursors are well-established in organic synthesis. One common method is the resolution of racemic 1-phenylethylamine, which can then be converted to other derivatives. Dynamic kinetic resolution is another powerful technique that has been used to synthesize chiral amides from (±)-1-phenylethylamine with high enantioselectivity. orgsyn.org For example, the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide has been achieved with high enantiomeric excess. orgsyn.org

Furthermore, the use of chiral auxiliaries and catalysts in reactions involving the 1-phenylethyl group is a common strategy to control stereochemistry. frontiersin.orguow.edu.au For instance, the diastereoselective synthesis of molecules containing the 1-phenylethyl group has been achieved through various asymmetric reactions. uow.edu.au These principles can be applied to the synthesis of enantiomerically pure this compound by starting with an enantiomerically pure 1-phenylethyl halide or other suitable precursor. The stereochemistry is generally retained throughout the synthetic sequence, particularly in reactions like SN2 substitutions that proceed with a predictable inversion of configuration. youtube.com

Mechanistic Elucidation of 1 Phenylethyl Benzodithioate in Reversible Addition Fragmentation Chain Transfer Raft Polymerization

Fundamental RAFT Polymerization Mechanism Mediated by Dithiobenzoates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. scitechnol.com The process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating radicals. sigmaaldrich.comwikipedia.org Dithiobenzoates, a class of RAFT agents, are particularly effective for controlling the polymerization of certain monomers. researchgate.netadvancedsciencenews.com

Initiation, Pre-Equilibrium, and Fragmentation Processes

The RAFT mechanism introduces additional equilibria to the standard steps of radical polymerization (initiation, propagation, and termination). sigmaaldrich.com The process begins with the generation of radicals from a conventional initiator. These primary radicals then react with monomer units to form propagating radicals (P•). nih.gov

A key feature of RAFT is the pre-equilibrium step, where a propagating radical adds to the dithiobenzoate RAFT agent (S=C(Z)S-R), in this case, 1-phenylethyl benzodithioate. semanticscholar.org This addition forms an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical (R•) derived from the RAFT agent. publish.csiro.au This R• radical then initiates the polymerization of further monomer units. semanticscholar.org For the RAFT process to be effective, the fragmentation of the intermediate radical must be rapid. mdpi.com

The pre-equilibrium phase is complete when the initial RAFT agent is consumed, and the system enters the main equilibrium . semanticscholar.org In this stage, a rapid and degenerate chain transfer occurs between active (propagating) and dormant (macro-RAFT agent) polymer chains. acs.org This ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. mdpi.com

Role of the Thiocarbonylthio Functionality in Chain Transfer

The thiocarbonylthio group (–C(=S)S–) is central to the RAFT process. scitechnol.com Its reactivity towards radical addition is crucial for the chain transfer mechanism. acs.org The "Z" and "R" groups of the RAFT agent (ZC(=S)SR) are selected to modulate the reactivity of the C=S bond and the stability of the intermediate radical. acs.org

In the case of dithiobenzoates, the Z-group is a phenyl group. researchgate.net The R-group, for this compound, is the 1-phenylethyl group. The choice of these groups is critical for controlling the polymerization of specific monomers. wikipedia.org The R-group must be a good homolytic leaving group to favor fragmentation and efficiently reinitiate polymerization. acs.org The Z-group influences the stability of the intermediate radical. acs.org The reversible nature of the addition-fragmentation process, mediated by the thiocarbonylthio group, is what confers the "living" characteristics to the polymerization, allowing for the synthesis of complex polymer architectures like block copolymers. scitechnol.comsigmaaldrich.com

Kinetic Analyses of Polymerizations Utilizing this compound

Characterization of Rate Retardation Phenomena

A notable characteristic of RAFT polymerizations mediated by dithiobenzoates, including this compound, is the phenomenon of rate retardation. researchgate.netuq.edu.au This is observed as a decrease in the polymerization rate compared to an equivalent conventional radical polymerization. nih.gov The extent of retardation often increases with higher concentrations of the RAFT agent. nsf.gov

Two primary hypotheses have been proposed to explain this retardation:

Slow Fragmentation Model: This model suggests that the fragmentation of the intermediate radical is slow enough to be the primary cause of retardation. advancedsciencenews.com

Intermediate Radical Termination Model: This hypothesis posits that the intermediate radicals can undergo termination reactions, either with other intermediate radicals or with propagating radicals, leading to a reduction in the concentration of active species and thus a slower polymerization rate. advancedsciencenews.compublish.csiro.au

Studies have shown that for dithiobenzoate-mediated polymerizations, significant rate retardation and long induction periods can occur. ijcce.ac.ir For instance, the polymerization of methyl acrylate (B77674) with 1-phenylethyl dithiobenzoate exhibits a pronounced inhibition period. qut.edu.au The stability of the radical intermediate formed plays a key role in these kinetic effects. qut.edu.au It has been suggested that rate retardation is a widespread phenomenon in RAFT polymerization, with its severity depending on the specific monomer and RAFT agent combination. nih.gov

Influence of Reaction Parameters (Temperature, Solvent Systems, Initiator Concentration)

The kinetics of RAFT polymerization using this compound are significantly influenced by various reaction parameters.

Temperature: Increasing the polymerization temperature generally leads to an increase in the rate of polymerization. researchgate.net Higher temperatures can also enhance the transfer constant of the RAFT agent, which can result in polymers with lower polydispersity at a given conversion. researchgate.net

Solvent Systems: The choice of solvent can affect the polymerization kinetics. For example, in the RAFT polymerization of methyl methacrylate (B99206) (MMA), using benzene (B151609) as a solvent resulted in a lower propagation rate constant, leading to reduced polymerization rates but narrower polydispersities, especially at low conversions, compared to solvents like acetonitrile (B52724) and DMF. researchgate.net

Initiator Concentration: The ratio of RAFT agent to initiator concentration is a critical parameter. wikipedia.org It influences the number of polymer chains initiated by the RAFT agent's R-group versus those initiated by the initiator fragments. wikipedia.org A lower initiator concentration relative to the RAFT agent concentration generally leads to a higher proportion of dormant polymer chains, which is desirable for maintaining the "living" character of the polymerization. semanticscholar.org

Photocontrolled Radical Polymerization (Photo-CRP) with Dithiobenzoates

In recent years, light has been utilized as an external stimulus to control RAFT polymerization, a technique known as photo-controlled radical polymerization (photo-CRP). core.ac.uk This approach offers spatial and temporal control over the polymerization process. acs.orgcore.ac.uk Dithiobenzoates, including this compound, can be employed in these systems. rsc.org

There are two primary mechanisms for photo-CRP involving RAFT agents:

Photoiniferter RAFT: In this process, the RAFT agent itself absorbs light and undergoes homolytic cleavage to generate radicals, thus acting as both an initiator and a chain transfer agent (iniferter). nih.govrsc.org This method avoids the need for a separate thermal initiator. nih.gov However, some dithiobenzoate CTAs, such as 1-phenylethyl dithiobenzoate, have shown signs of decomposition under UV light, which can lead to a loss of control over the polymerization. rsc.org

Photoinduced Electron/Energy Transfer (PET-RAFT): This method utilizes a photocatalyst that absorbs light and then interacts with the RAFT agent to generate initiating radicals through either electron or energy transfer. acs.orgrsc.org This approach allows for the use of visible light, which is less damaging to the RAFT agent and the resulting polymer. rsc.org The photocatalyst is not incorporated into the polymer chain, as the R-group of the RAFT agent acts as the initiating species. acs.org

The development of photo-CRP with dithiobenzoates has expanded the versatility of RAFT polymerization, enabling the synthesis of well-defined polymers under mild reaction conditions with enhanced control over the polymerization process. core.ac.ukacs.org

Mechanisms of Photoiniferter Activity of Dithiobenzoates

Dithiobenzoates, a class of thiocarbonylthio compounds, can function as photoiniferters in RAFT polymerization. sigmaaldrich.com In this process, the chain transfer agent (CTA) also serves as the photoinitiator, eliminating the need for a conventional thermal initiator. rsc.org The photoiniferter process was first described by Otsu and colleagues prior to the development of RAFT polymerization. acs.org The mechanism is initiated by the absorption of light, typically in the UV or visible range, by the dithiobenzoate. acs.org

This absorption of light provides the energy necessary to induce a homolytic cleavage of the labile carbon-sulfur (C-S) bond within the dithiobenzoate molecule. rsc.orgacs.org This fragmentation results in the formation of two radical species: a carbon-centered radical derived from the leaving 'R' group (in this case, the 1-phenylethyl radical) and a thiyl radical (in this case, the benzodithioate radical). rsc.orgacs.org The newly formed carbon-centered radical is capable of initiating the polymerization of monomers. rsc.org Subsequently, the thiyl radical acts as a persistent radical, capable of reversibly terminating the propagating polymer chains. rsc.org This dual role as both an initiator and a controlling agent is a defining characteristic of the photoiniferter RAFT (PI-RAFT) process. rsc.orgacs.org

Table 1: Key Mechanistic Steps in Photoiniferter Activity of Dithiobenzoates

| Step | Description | Species Involved |

| 1. Photo-excitation | The dithiobenzoate RAFT agent absorbs light energy. | ZC(=S)SR |

| 2. Homolytic Cleavage | The excited RAFT agent undergoes cleavage of the C-S bond. | ZC(=S)S• (Thiyl radical), R• (Carbon-centered radical) |

| 3. Initiation | The carbon-centered radical (R•) reacts with a monomer to start a polymer chain. | R•, Monomer (M) -> Pn• |

| 4. Reversible Deactivation | The thiyl radical reversibly combines with the propagating polymer chain (Pn•) to form a dormant species. | Pn•, ZC(=S)S• <-> Pn-S(S=)CZ |

Light-Induced Activation, Deactivation, and Switchable Polymerization

The use of light as an external stimulus provides a significant degree of control over the RAFT polymerization process. rsc.orgmdpi.com The activation and deactivation of polymer chains are directly linked to the presence or absence of light, allowing for a "switchable" polymerization. rsc.org

Activation: The polymerization is "switched on" by irradiating the system. Upon exposure to light of an appropriate wavelength, the dithiobenzoate RAFT agent or the dormant polymer chain end (macro-CTA) absorbs a photon and undergoes homolytic cleavage of the C-S bond. rsc.org This generates a propagating radical and the persistent thiocarbonylthio radical, thereby activating the polymer chain for monomer addition. rsc.org

Deactivation: The polymerization is "switched off" by removing the light source. In the absence of light, the activation step ceases. The persistent thiocarbonylthio radicals in the system then recombine with the active propagating polymer chains, returning them to a dormant state. rsc.orgresearchgate.net This reversible deactivation is a cornerstone of controlled radical polymerization, as it keeps the concentration of active radicals low, minimizing irreversible termination reactions. researchgate.net

This ability to start and stop the polymerization at will by controlling the light source is known as temporal control. rsc.orgrsc.org Furthermore, the rate of polymerization can be finely tuned by modulating the intensity of the light, and selectivity can be achieved by altering the wavelength of irradiation. rsc.orgmdpi.com This high level of control is a key advantage of photo-induced RAFT polymerization.

Side Reactions and Degradation under Irradiation

While light offers excellent control, it can also induce undesirable side reactions and degradation of the RAFT agent, particularly under high-energy UV irradiation. rsc.orgrsc.org The photolytic stability of the thiocarbonylthio compound is a critical factor for a successful photopolymerization. researchgate.net

Prolonged exposure to light, especially at high intensities, can lead to the photodegradation of both the initial RAFT agent and the thiocarbonylthio end-groups of the polymer chains. researchgate.net For instance, studies on 1-phenylethyl phenyldithioacetate (a compound structurally similar to this compound) have shown that extended irradiation times can cause decomposition, resulting in a broadening of the polymer's molar mass distribution. acs.org It has been suggested that the degradation of this compound can lead to the formation of both 1-phenylethyl and benzyl (B1604629) radicals as decomposition byproducts. acs.org

The stability of the RAFT agent under irradiation is significantly influenced by the chemical structure of the leaving 'R' group. researchgate.net More stable radical leaving groups can lead to increased photodegradation. researchgate.net Another potential side reaction is the oxidation of the dithioester to a thioester, which can occur in the presence of trace amounts of oxygen. researchgate.net To mitigate these unwanted reactions, it is often necessary to use lower energy visible light instead of UV light, carefully control the light intensity, and in some cases, limit the final monomer conversion to preserve the "living" nature of the polymer chains. acs.orgrsc.orgresearchgate.net

Table 2: Common Side Reactions and Degradation Pathways under Irradiation

| Side Reaction/Degradation | Cause | Consequence | Mitigation Strategies |

| Irreversible Photodegradation | High light intensity or prolonged exposure. researchgate.net | Loss of RAFT end-group functionality, broadening of molecular weight distribution, loss of "living" character. acs.orgresearchgate.net | Use of lower energy visible light, reducing light intensity, limiting reaction time/conversion. acs.orgresearchgate.net |

| Formation of Byproduct Radicals | Decomposition of the RAFT agent's chemical structure. acs.org | Uncontrolled initiation, potential for side reactions, and altered polymer properties. | Appropriate selection of RAFT agent with higher photostability. acs.org |

| Oxidation of Dithioester | Presence of trace oxygen. researchgate.net | Formation of thioesters, which are not effective as RAFT agents, leading to loss of control. | Thorough deoxygenation of the polymerization mixture. |

Applications of 1 Phenylethyl Benzodithioate As a Chain Transfer Agent in Polymer Synthesis

Controlled Polymerization of Diverse Monomer Substrates

1-Phenylethyl benzodithioate has demonstrated versatility in the controlled polymerization of a wide array of monomer families, allowing for the precise tailoring of polymer properties.

This compound (PEDB) has been employed in the RAFT polymerization of styrenic monomers. In bulk polymerizations of styrene (B11656), PEDB has been compared with other CTAs like cumyl dithiobenzoate (CDB) and 1-phenylethyl phenyldithioacetate (PEPDTA). Studies have shown that while effective in controlling the polymerization, PEDB can lead to a significant decrease in the polymerization rate, an effect known as retardation, especially with increasing concentrations of the RAFT agent. ucr.eduacs.org This retardation is attributed to the stability of the intermediate RAFT radical. acs.org

Despite the rate retardation, the polymerization of styrene mediated by dithiobenzoates, including those derived from this compound, can be well-controlled. Kinetic studies on polystyryl dithiobenzoate-mediated polymerization have indicated that the fragmentation of the intermediate radical is a rapid process. acs.org The retardation effect is primarily caused by the cross-termination of the intermediate radical with growing polystyryl radicals. acs.org In miniemulsion polymerization systems, which are often preferred to avoid phase separation issues, this compound has also been successfully used, yielding controlled polystyrene with low dispersity (Đ down to 1.18). ucr.edu

Table 1: RAFT Polymerization of Styrene using Dithiobenzoate CTAs

| RAFT Agent | Polymerization Type | Initiator | Temperature (°C) | Observations | Reference(s) |

|---|---|---|---|---|---|

| This compound (PEDB) | Bulk | - | - | Shows rate retardation with increasing concentration. | ucr.eduacs.org |

| This compound (PEDB) | Miniemulsion | Potassium persulfate | 75 | Significant decrease in polymerization rate compared to conventional systems. | acs.org |

| Cumyl dithiobenzoate (CDB) | Bulk & Miniemulsion | - | 75 | Shows rate retardation; slower polymerization rate in miniemulsion. | ucr.eduacs.org |

| 1-Phenylethyl phenyldithioacetate (PEPDTA) | Bulk & Miniemulsion | Potassium persulfate | 75 | No significant retardation in bulk; higher rate in miniemulsion compared to PEDB and CDB. | ucr.eduacs.org |

The use of this compound (often abbreviated as 1-PEDB) is well-documented for the controlled polymerization of acrylates and methacrylates. For instance, the bulk polymerization of methyl acrylate (B77674) (MA) at 60 °C using 1-PEDB as the RAFT agent has been studied in detail. acs.orguq.edu.au These studies revealed that while rate retardation is observed and is comparable to other dithiobenzoates, 1-PEDB-mediated MA polymerization exhibits a pronounced inhibition period. acs.orguq.edu.au This inhibition is suggested to be caused by the slow fragmentation of the initial intermediate radical formed between a propagating chain and the initial 1-PEDB molecule. acs.orguq.edu.au

Despite these kinetic effects, this compound successfully controls the polymerization of acrylates, yielding poly(methyl acrylate) with a narrow molecular weight distribution (Đ = 1.05). scispace.com Similarly, it has been used to polymerize α-methylbenzyl methacrylate (B99206) (α-MBM), producing polymers with moderately narrow polydispersities (Đ between 1.12 and 1.59). researchgate.netsemanticscholar.org The presence of the thiocarbonylthio end-group in the resulting polymers confirms the RAFT mechanism. researchgate.net

Table 2: Polymerization of Acrylate/Methacrylate Monomers with this compound (1-PEDB)

| Monomer | Polymerization Conditions | Initiator | Mn (g/mol) | Đ | Key Findings | Reference(s) |

|---|---|---|---|---|---|---|

| Methyl Acrylate (MA) | 4.33 M in benzene (B151609), 60 °C, 8 h | AIBN | 4,700 | 1.05 | Successful controlled polymerization. | scispace.com |

| Methyl Acrylate (MA) | Bulk, 60 °C | AIBN | - | - | Pronounced inhibition period observed. | acs.orguq.edu.au |

| α-Methylbenzyl Methacrylate (α-MBM) | Solution, 70 °C | AIBN | - | 1.12 - 1.59 | Lower conversion profiles than free radical polymerization; controlled characteristics. | researchgate.netsemanticscholar.org |

This compound has also been applied to the polymerization of less activated monomers (LAMs) such as N-vinyl pyrrolidone (NVP). In one example, NVP was polymerized in an ethanol (B145695) solution at 65 °C using 1-phenylethyl dithiobenzoate as the CTA and AIBN as the initiator. nih.gov The resulting poly(N-vinyl pyrrolidone) (PNVP) had a controlled molecular weight and a narrow dispersity (Đ = 1.26), and it was subsequently used as a macromolecular chain transfer agent (macro-CTA) for further polymerization. nih.gov

For other vinyl monomers like vinyl esters, the choice of the Z-group on the RAFT agent is critical. Dithiobenzoates like this compound can inhibit the polymerization of vinyl esters due to the high stability of the intermediate radical adduct. mdpi.com However, related structures utilizing the 1-phenylethyl R-group, such as 1-phenylethyl substituted xanthates, have been shown to provide good control over vinyl acetate (B1210297) polymerization, albeit with very long inhibition periods. mdpi.com This indicates the suitability of the 1-phenylethyl group for initiating and controlling the polymerization of these challenging monomers, though the dithiobenzoate moiety may require modification for optimal performance.

The synthesis of copolymers with a strictly alternating sequence of monomer units is a significant challenge in polymer chemistry. RAFT polymerization offers a powerful tool to achieve this, particularly for monomer pairs like styrene and maleic anhydride (B1165640) (MAnh), which have a high tendency to alternate. Dithiobenzoate-based CTAs have been used to mediate the alternating copolymerization of styrene and maleic anhydride. researchgate.net

While direct reports specifically naming this compound for this purpose are part of broader studies, the successful use of dithiobenzoate-capped macro-RAFT agents for styrene/maleic anhydride copolymerization suggests its applicability. researchgate.net Furthermore, a closely related RAFT agent, S-butyl-S'-(1-phenyl ethyl) trithiocarbonate, which shares the same 1-phenylethyl R-group, was successfully used to synthesize sequence-controlled copolymers of styrene and maleic anhydride. core.ac.uk This demonstrates the effectiveness of the 1-phenylethyl group in mediating such controlled copolymerizations.

Construction of Complex Macromolecular Architectures

One of the primary advantages of living polymerization techniques like RAFT is the ability to construct complex polymer architectures. The thiocarbonylthio group from the CTA remains at the polymer chain end, allowing the polymer to act as a macro-CTA for subsequent polymerizations.

This compound is an excellent precursor for the synthesis of well-defined block copolymers. The typical strategy involves first polymerizing a monomer using this compound to create a homopolymer that can act as a macro-CTA. This macro-CTA is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer.

A specific example is the synthesis of a double hydrophilic block copolymer of poly(N-vinyl pyrrolidone)-block-poly(methacrylic acid) (PNVP-b-PMAA). nih.gov In this process, NVP was first polymerized using this compound as the CTA. The resulting PNVP macro-CTA was then chain-extended with the sodium salt of methacrylic acid to form the final block copolymer. nih.gov Although the control over the second block formation was moderate (Đ = 1.42), this example clearly illustrates the utility of this compound in creating complex polymeric structures. nih.gov This "one-pot" or sequential monomer addition approach is a cornerstone of RAFT polymerization for building block copolymers from a diverse range of monomers. mdpi.com

Graft Copolymerization

Graft copolymerization is a technique used to modify the properties of natural or synthetic polymers by attaching different polymer side chains to a main polymer backbone. motherhooduniversity.edu.in This results in a branched macromolecule with distinct properties derived from its constituent parts. nih.gov One of the primary methods to synthesize these structures is the "grafting-from" approach, where side chains are polymerized directly from initiation sites along the backbone.

In the context of RAFT polymerization, a polymer chain synthesized using a CTA like this compound can function as a macromolecular chain transfer agent (macro-CTA). This macro-CTA can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. mdpi.com This block copolymer can be a precursor to more complex graft structures. The dithiobenzoate end-group, originating from the this compound, provides control over the growth of these grafted chains, ensuring the synthesis of well-defined graft copolymers. mdpi.compolymersource.ca This methodology is crucial for creating materials that combine the properties of different polymers, such as incorporating stimuli-responsive side chains onto a stable backbone. nih.gov

Star Polymer Fabrication

Star polymers are macromolecules composed of multiple linear polymer chains, or "arms," linked to a central core. researchgate.net Their unique topology gives them distinct physical properties, such as lower solution viscosity compared to linear analogues of the same molecular weight. researchgate.net RAFT polymerization, utilizing CTAs like this compound, offers versatile routes for synthesizing star polymers, primarily through "arm-first" or "core-first" strategies. researchgate.net

Arm-First Approach : In this method, linear polymer arms are synthesized separately using a conventional RAFT polymerization with a CTA such as this compound. These pre-formed arms, which possess a reactive dithiobenzoate end-group, are then attached to a multifunctional core molecule to form the final star polymer. mdpi.com

Core-First Approach : This strategy involves using a multifunctional RAFT agent as the central core from which the polymer arms are grown simultaneously. researchgate.net This approach can be further divided based on how the CTA is linked to the core:

R-Group Approach : The core is functionalized with multiple initiating R-groups, and polymerization proceeds outwards.

Z-Group Approach : The core contains multiple thiocarbonylthio (Z) groups, which mediate the polymerization of the arms. researchgate.net

While these methods are powerful, challenges such as intermolecular termination reactions can lead to star-star coupling or a broadening of the molecular weight distribution. However, these side reactions can be minimized through careful control of reaction conditions, including the concentrations of the RAFT agent and the radical initiator. researchgate.net

| Synthesis Strategy | Description | Key Feature of this compound | Reference |

|---|---|---|---|

| Arm-First | Linear polymer arms are synthesized first and then attached to a central multifunctional core. | Used to create well-defined linear arms with a reactive dithiobenzoate end-group for subsequent coupling. | mdpi.comresearchgate.net |

| Core-First (Z-Group) | A core molecule functionalized with multiple dithiobenzoate-like groups is used to grow polymer arms outwards. | Serves as the model for the functional Z-group that controls the polymerization of each arm from the core. | researchgate.net |

Telechelic Polymer Design

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain. rsc.org These polymers are valuable as precursors for synthesizing more complex structures like multiblock copolymers, polymer networks, and graft polymers. rsc.org RAFT polymerization is a highly effective method for producing telechelic polymers with well-controlled molecular weights and narrow polydispersity. sonar.ch

One route to telechelic polymers involves using a symmetric, bifunctional RAFT agent. This allows for the simultaneous growth of the polymer chain in two directions from a central point, directly yielding an α,ω-telechelic polymer where both chain ends are capped with the reactive thiocarbonylthio group. researchgate.net

Alternatively, a semi-telechelic polymer can be synthesized using a monofunctional CTA like this compound. The resulting polymer has a dithiobenzoate group at one end, which can be chemically modified in a subsequent step. researchgate.net For example, the dithioester can be removed to generate a thiol, which can then be reacted further to introduce a desired functional group, such as a hydroxyl or carboxyl group, via Michael addition. researchgate.net This two-step chain-end modification procedure provides a versatile pathway to polymers with specific terminal functionalities. researchgate.net

Tailoring of Functional Polymers via this compound Mediated RAFT

Site-Specific End-Group Functionalization

A key advantage of RAFT polymerization is the inherent introduction of specific functional groups at the polymer chain ends. A polymer synthesized with this compound possesses a 1-phenylethyl "R-group" at the initiating end and a dithiobenzoate "Z-group" at the terminating end. mdpi.com The dithiobenzoate moiety is particularly valuable as it serves as a versatile chemical handle for site-specific functionalization. researchgate.net

This end-group can be transformed into a variety of other functional groups, enabling the synthesis of tailor-made polymers. For instance, the dithiobenzoate group can be converted into a thiol, which can then be used in subsequent reactions to introduce hydroxyl, carboxyl, amine, or alkyne functionalities. sonar.chcmu.edu This capability is crucial for a wide range of applications:

Bioconjugation : Functional end-groups allow for the attachment of biomolecules such as peptides, carbohydrates, or proteins. researchgate.net

Surface Modification : Polymers can be grafted onto surfaces to alter their properties. cmu.edu

Macromolecular Assembly : End-functionalized polymers act as building blocks for creating more complex architectures like block copolymers and star polymers. researchgate.netcmu.edu

Post-Polymerization Modification Pathways

The transformation of the dithiobenzoate end-group is a cornerstone of creating functional polymers. Several chemical pathways exist for this modification, offering a high degree of control over the final product's structure and reactivity.

Aminolysis or Thiolysis : The most common method involves reacting the polymer with a primary amine or another thiol. This cleaves the dithiobenzoate group and leaves a highly reactive terminal thiol (-SH) on the polymer chain. researchgate.netresearchgate.net This process is often efficient but must be carefully managed to prevent a common side reaction: the oxidation of the newly formed thiols into disulfide bonds, which results in undesirable chain-chain coupling. researchgate.net The choice of solvent and the addition of reducing agents can help mitigate this issue. mdpi.com

Thiol-Click Chemistry : The terminal thiol generated via aminolysis is an ideal substrate for "click" reactions. It can react efficiently and selectively with compounds containing alkene (thiol-ene) or alkyne (thiol-yne) groups under mild conditions, providing a robust method for attaching a wide range of molecules. researchgate.net

Michael Addition : The nucleophilic thiol end-group can readily participate in Michael addition reactions with electron-deficient alkenes, another powerful tool for end-group functionalization. researchgate.net

Photoinduced Removal : In some systems, the dithiobenzoate end-group can be cleaved using light, offering a clean, reagent-free method for generating a terminal radical that can be quenched or used for further reaction. rsc.org

| Modification Pathway | Description | Resulting Functional Group | Potential Side Reactions | Reference |

|---|---|---|---|---|

| Aminolysis | Cleavage of the C-S bond of the dithiobenzoate using a primary amine. | Thiol (-SH) | Disulfide bond formation (chain coupling) | researchgate.netresearchgate.netmdpi.com |

| Thiol-ene Reaction | Addition of the terminal thiol across a double bond. | Thioether | Minimal | researchgate.net |

| Michael Addition | Nucleophilic addition of the thiol to an α,β-unsaturated carbonyl compound. | Thioether | Minimal | researchgate.net |

| Photoinduced Cleavage | Light-induced homolytic cleavage of the C-S bond. | Terminal radical (subsequently quenched) | Recombination reactions | rsc.org |

Computational and Theoretical Investigations Pertaining to 1 Phenylethyl Benzodithioate

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are a cornerstone for investigating the molecular and electronic structure of 1-phenylethyl benzodithioate. hakon-art.commdpi.com These studies provide a detailed picture of the molecule's geometry, including bond lengths and angles, and its electronic properties, which are fundamental to its reactivity.

The primary goal of these theoretical analyses is to calculate the molecule's ground-state electronic structure and use this information to predict its behavior in chemical reactions. hakon-art.com Key parameters derived from these calculations are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a smaller gap suggests the molecule is more readily polarizable and more chemically reactive. hakon-art.com

Global reactivity descriptors, which are derived from the orbital energies, quantify the reactivity of the molecule as a whole. hakon-art.comorientjchem.org These descriptors help classify the compound and predict its stability and reaction tendencies. For instance, chemical hardness (η) and its inverse, softness (s), indicate the molecule's resistance to change in its electron distribution. Electronegativity (χ) and the electronic chemical potential (μ) relate to the molecule's tendency to attract electrons. orientjchem.org While specific DFT results for this compound are embedded within broader research on RAFT agents, the principles of these calculations are universally applied to understand its reactivity.

Below is an interactive table summarizing the typical quantum chemical descriptors calculated for molecules like this compound and their significance.

| Descriptor | Symbol | Significance in Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical stability and reactivity. A small gap implies high reactivity. hakon-art.com |

| Chemical Hardness | η | Measures resistance to deformation or change in electron configuration. |

| Chemical Softness | S | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |

| Electronic Chemical Potential | μ | The escaping tendency of electrons from an equilibrium system; related to electronegativity. |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. |

These theoretical descriptors are crucial for rationalizing the behavior of this compound as a chain transfer agent in polymerization reactions.

Mechanistic Modeling of Reactions Involving this compound

Computational modeling is essential for mapping the detailed pathways of chemical reactions. For this compound, these models focus on its role in nucleophilic substitution and, more extensively, its behavior in radical-mediated processes.

The synthesis of dithiobenzoates can involve nucleophilic substitution reactions. researchgate.net Theoretical modeling of these pathways for this compound would typically investigate the reaction of a nucleophile with the thiocarbonyl group (C=S). Computational chemists use methods like DFT to map the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies.

The generally accepted mechanism that would be modeled involves two key steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbon of the thiocarbonyl group. This leads to the formation of a tetrahedral intermediate. Quantum chemical calculations would focus on the geometry and stability of this intermediate.

Elimination of the Leaving Group: The intermediate then collapses, leading to the departure of the leaving group, which in a substitution reaction at the sulfur atom attached to the phenylethyl group, would be the 1-phenylethyl moiety.

Modeling these pathways allows for a comparison of the energy barriers for different nucleophiles and leaving groups, providing a theoretical basis for optimizing reaction conditions.

The most significant computational work on this compound concerns its function in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its effectiveness as a RAFT agent is entirely dependent on the stability of the radical intermediates it forms and the kinetics of their fragmentation. wiley-vch.de

In the RAFT process, a propagating radical adds to the C=S bond of the dithiobenzoate, forming a key intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the starting reactants or releasing the 1-phenylethyl radical (the reinitiating or leaving group R) to form a polymeric dithiobenzoate. Quantum-chemical calculations have been pivotal in understanding this equilibrium. wiley-vch.de

Key findings from computational studies include:

Intermediate Radical Stability: The stability of the intermediate radical is crucial. It must be stable enough to exist but reactive enough to fragment quickly. Theoretical models analyze the spin density distribution and energetics of this intermediate.

Fragmentation Rates: The rate of fragmentation is a critical parameter. Computational studies have estimated the rate constant for the fragmentation of the intermediate radical to be on the order of 10⁴ s⁻¹ at 60 °C. acs.org This indicates a rapid fragmentation process, which is essential for maintaining control over the polymerization.

Termination Pathways: Besides fragmentation, the intermediate radical can undergo termination reactions, such as cross-termination with another radical. acs.org This is an undesirable side reaction that can lead to a loss of control and retardation of the polymerization rate. wiley-vch.de Computational models help to estimate the rate constants for these competing termination reactions, providing insight into reaction kinetics. acs.org Ab initio and DFT calculations have confirmed that factors like steric hindrance and the electronic effects of substituents can influence fragmentation rates and the effectiveness of the chain transfer agent. researchgate.net

The following table summarizes key parameters investigated in the computational analysis of the radical intermediates of this compound in RAFT polymerization.

| Investigated Parameter | Computational Method | Finding / Significance |

| Intermediate Radical Fragmentation | Quantum Chemistry | The fragmentation of the intermediate radical is a rapid process, which is a requirement for an efficient RAFT agent. acs.org |

| Rate Constant of Fragmentation | Kinetic Modeling | Estimated to be around 10⁴ s⁻¹ at 60°C, confirming a fast reaction. acs.org |

| Intermediate Radical Termination | Quantum Chemistry / Kinetic Modeling | Cross-termination with propagating radicals is a competing pathway that can cause rate retardation. wiley-vch.deacs.org |

| Substituent Effects | DFT Calculations | Electron-withdrawing or -donating groups on the dithiobenzoate structure can alter the rate of bond fragmentation. researchgate.net |

These computational and theoretical investigations provide a molecular-level understanding that underpins the rational design and application of this compound in modern polymer chemistry.

Advanced Spectroscopic and Chromatographic Characterization of Polymers Synthesized Using 1 Phenylethyl Benzodithioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) is a powerful tool for determining the structure and molecular weight of polymers. By analyzing the chemical shifts and integrals of proton signals, one can identify the repeating monomer units and the end-groups derived from the RAFT agent, 1-phenylethyl benzodithioate. The presence of broad peaks in the spectrum is a characteristic confirmation of polymer formation. researchgate.net

For instance, in polymers synthesized using this compound, characteristic signals from the phenyl and ethyl protons of the end-groups can be distinguished from the signals of the polymer backbone. The ratio of the integrals of these end-group protons to the integrals of the protons from the monomer repeating units allows for the calculation of the number-average molecular weight (Mn). nih.govsemanticscholar.org This method provides an absolute measure of molecular weight, which is crucial for validating results from other techniques like size exclusion chromatography.

| Proton Type | Typical Chemical Shift (ppm) | Significance |

| Phenyl protons (from benzodithioate) | 7.2 - 8.0 | Confirms the presence of the benzodithioate end-group. |

| Methine proton (from 1-phenylethyl) | 4.5 - 5.5 | Indicates the presence of the 1-phenylethyl initiating group. |

| Methyl protons (from 1-phenylethyl) | 1.4 - 1.8 | Further confirms the 1-phenylethyl end-group. |

| Polymer backbone protons | Variable (depends on monomer) | Represents the repeating monomer units. |

Table 1: Representative ¹H NMR Chemical Shifts for Polymers Synthesized with this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the polymer. While often requiring longer acquisition times due to the lower natural abundance of ¹³C, the resulting spectra offer excellent resolution and a wide chemical shift range, which helps in resolving complex structures. kpi.uanih.gov

In the context of polymers synthesized with this compound, ¹³C NMR is instrumental in confirming the presence of the thiocarbonylthio group (C=S), which typically appears in the downfield region of the spectrum (around 220 ppm). Furthermore, the technique can be used to analyze the tacticity of the polymer chain, which refers to the stereochemical arrangement of the monomer units. researchgate.net The chemical shifts of the backbone carbons can be sensitive to their stereochemical environment, allowing for the quantification of isotactic, syndiotactic, and atactic sequences.

| Carbon Type | Typical Chemical Shift (ppm) | Significance |

| Thiocarbonyl carbon (C=S) | 210 - 230 | Definitive evidence of the dithiobenzoate end-group. |

| Aromatic carbons (from benzodithioate) | 125 - 145 | Confirms the phenyl ring of the end-group. |

| Polymer backbone carbons | Variable (depends on monomer and tacticity) | Provides information on monomer structure and stereochemistry. |

| Methyl carbon (from 1-phenylethyl) | 20 - 30 | Confirms the initiating group. |

Table 2: Representative ¹³C NMR Chemical Shifts for Polymers Synthesized with this compound.

Mass Spectrometry (MS) Techniques for Polymer Chain Analysis

Mass spectrometry offers a direct measurement of the mass-to-charge ratio of molecules and is invaluable for polymer analysis, providing information on molecular weight, end-groups, and the presence of byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. In the context of polymer characterization, Pyrolysis-GC/MS is particularly useful. This technique involves heating the polymer to high temperatures in an inert atmosphere, causing it to break down into smaller, characteristic fragments that can be analyzed by GC-MS. d-nb.inforesearchgate.net

Analysis of the pyrograms can help in identifying the monomer units and understanding the thermal degradation pathways of the polymer. For polymers synthesized using this compound, Py-GC/MS can also be used to detect and identify any low molecular weight byproducts or unreacted starting materials. shimadzu.comarxiv.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile molecules like synthetic polymers. It allows for the determination of the absolute molecular weight of individual polymer chains, providing a detailed molecular weight distribution. sigmaaldrich.comwaters.com

For polymers synthesized via RAFT polymerization, MALDI-TOF MS is a critical tool for confirming the living nature of the polymerization. rsc.org The resulting mass spectrum shows a series of peaks, where each peak corresponds to a polymer chain with a specific number of monomer units. The mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit. Crucially, the mass of each peak should also include the mass of the end-groups derived from the this compound RAFT agent. This detailed analysis confirms the successful incorporation of the RAFT agent and the controlled nature of the polymerization. researchgate.net

| Parameter | Information Obtained from MALDI-TOF MS |

| Peak Spacing | Mass of the monomer repeating unit. |

| Peak Mass | Absolute molecular weight of individual polymer chains, including end-groups. |

| Peak Distribution | Molecular weight distribution (Mn, Mw, and PDI). |

| End-Group Analysis | Confirmation of the structure and fidelity of the RAFT agent end-groups. |

Table 3: Information Derived from MALDI-TOF MS Analysis of Polymers.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. researchgate.netjordilabs.com The separation is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. paint.org

For polymers synthesized using this compound, SEC/GPC is essential for monitoring the progress of the polymerization and for characterizing the final polymer product. A successful RAFT polymerization is characterized by a shift of the molecular weight distribution to higher values as the monomer is consumed, while the polydispersity index (PDI = Mw/Mn) remains low (typically below 1.3). sigmaaldrich.com This indicates a controlled polymerization process with a narrow distribution of chain lengths. nsf.govshimadzu.comspecificpolymers.com The technique is crucial for assessing the effectiveness of the RAFT agent in controlling the polymerization. nih.gov

| Parameter | Typical Value for Controlled RAFT Polymerization | Significance |

| Number-Average Molecular Weight (Mn) | Increases linearly with monomer conversion. | Indicates a living polymerization. |

| Weight-Average Molecular Weight (Mw) | Increases with monomer conversion. | Reflects the overall size of the polymer chains. |

| Polydispersity Index (PDI = Mw/Mn) | < 1.3 | A low PDI signifies a narrow molecular weight distribution and a controlled polymerization. |

| Chromatogram Shape | Symmetrical and narrow peak. | Indicates a homogeneous polymer sample. |

Table 4: Key Parameters Obtained from SEC/GPC Analysis of RAFT Polymers.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for the characterization of polymers, providing critical information about chemical composition, molecular structure, and functional groups. marshall.eduresearchgate.net In the context of polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using this compound as a chain transfer agent (CTA), FTIR analysis serves multiple purposes. It is used to confirm the successful polymerization of the monomer, verify the incorporation of the CTA fragments into the polymer chains, and to assess the purity of the final polymeric material. researchgate.net

When analyzing a polymer synthesized with this compound, the resulting FTIR spectrum is a composite of the absorption bands from the polymer backbone and the terminal dithiobenzoate group. The spectrum of the polymer backbone will show characteristic bands corresponding to its repeating monomer units. For instance, in the case of polystyrene, prominent peaks related to the aromatic ring and the aliphatic C-H bonds will be observed. s-a-s.org Similarly, for polyacrylates or polymethacrylates, strong absorptions from the carbonyl (C=O) group of the ester functionality will be dominant. electrochemsci.orgspectroscopyonline.com

The key to confirming the successful RAFT polymerization is the identification of vibrational bands associated with the 1-phenylethyl and benzodithioate end-groups. The dithiobenzoate moiety (C6H5C(S)S-) possesses characteristic vibrations, although the C=S stretching band can be weak and couple with other vibrations, making it difficult to assign definitively. Typically, the C=S stretching vibration for dithioesters is expected in the region of 1250-1050 cm⁻¹. Vibrations associated with the phenyl rings from both the benzodithioate and the 1-phenylethyl groups will also be present, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching vibrations around 1600 cm⁻¹ and 1495-1450 cm⁻¹. s-a-s.org

By comparing the FTIR spectrum of the purified polymer with that of the monomer and the initial RAFT agent, it is possible to confirm the presence of these end-groups. For example, the disappearance of the monomer's vinyl C=C stretching bands and the appearance of peaks corresponding to the polymer backbone and the RAFT agent fragments provide evidence of a successful polymerization process. mdpi.com

Interactive Data Table: Characteristic FTIR Absorption Bands for Polymers Synthesized with this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group/Vibrational Mode | Source |

| 3100-3000 | Aromatic C-H Stretch | Phenyl groups of end-caps | s-a-s.org |

| 3000-2850 | Aliphatic C-H Stretch | Polymer backbone and phenylethyl group | s-a-s.org |

| ~1735 | C=O Stretch | Ester group (for acrylate (B77674)/methacrylate (B99206) polymers) | s-a-s.org |

| ~1600, 1500, 1450 | C=C Ring Stretch | Phenyl groups of end-caps | s-a-s.org |

| 1250-1050 | C=S Stretch | Dithiobenzoate end-group | N/A |

| 730/720 | -CH₂- Rocking | Aliphatic chain (e.g., in polyethylene) | s-a-s.org |

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Kinetic and Degradation Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is an indispensable tool for studying the kinetics of RAFT polymerization and for assessing the degradation of the resulting polymers. This utility stems from the distinct chromophoric nature of the thiocarbonylthio group (C=S) present in the this compound RAFT agent and at the terminus of the polymer chains. rsc.org

Kinetic Studies: The dithiobenzoate group possesses strong electronic absorptions in the UV-Vis region. A characteristic π-π* transition of the C=S bond typically occurs around 300-310 nm, giving the RAFT agent a distinct color (often pink or red). rsc.org The intensity of this absorption is directly proportional to the concentration of the thiocarbonylthio compound, according to the Beer-Lambert law. During RAFT polymerization, the initial RAFT agent is consumed and becomes attached to the growing polymer chains. By monitoring the change in absorbance at the characteristic wavelength of the C=S group, the rate of consumption of the RAFT agent and thus the kinetics of the polymerization can be accurately followed. nih.gov This allows for the determination of kinetic parameters such as the polymerization rate and the induction period. uni-goettingen.denih.gov Furthermore, the concentration of the thiocarbonyl end-groups in the final polymer can be quantified, which enables the calculation of the number-average molecular weight (Mn) of the synthesized polymer, provided that all chains are living. rsc.org

Degradation Studies: Polymers can degrade upon exposure to environmental factors such as UV radiation, heat, and oxygen. nih.gov UV-Vis spectrophotometry is a sensitive technique for monitoring these degradation processes. For polymers synthesized with this compound, degradation can occur at the polymer backbone or at the dithiobenzoate end-group. The thiocarbonylthio moiety itself can be susceptible to photolytic cleavage. unimelb.edu.au

The degradation of the polymer can be tracked by observing changes in its UV-Vis spectrum over time. For example, a decrease in the absorbance of the characteristic dithiobenzoate peak around 310 nm can indicate the cleavage or chemical modification of the end-group. mdpi.com Conversely, the formation of new chromophoric species as a result of degradation, such as carbonyl groups or conjugated double bonds within the polymer backbone, can lead to the appearance of new absorption bands at different wavelengths. nist.govsemanticscholar.org For instance, the photooxidation of polystyrene leads to increased absorption in the 280-400 nm region due to the formation of carbonyl-containing species. nist.gov By monitoring these spectral changes, the rate and extent of polymer degradation under specific conditions can be quantified.

Interactive Data Table: Application of UV-Vis Spectrophotometry for Polymers with Dithiobenzoate End-Groups

| Wavelength (λmax) | Transition | Application | Key Findings | Source |

| ~310 nm | π-π* of C=S | Kinetic Monitoring | Absorbance decrease correlates with RAFT agent consumption, allowing for rate determination. | rsc.org |

| ~310 nm | π-π* of C=S | End-Group Quantification | Absorbance of purified polymer used to calculate number-average molecular weight (Mn). | rsc.org |

| 280-400 nm | Various | Degradation Monitoring | Increased absorbance indicates formation of degradation products (e.g., carbonyls). | nist.gov |

| ~310 nm | π-π* of C=S | Degradation Monitoring | Decrease in absorbance indicates cleavage or reaction of the dithiobenzoate end-group. | unimelb.edu.aumdpi.com |

Future Research Directions and Translational Perspectives for 1 Phenylethyl Benzodithioate in Polymer Science

Hybrid Polymerization Techniques Integrating RAFT with Other Controlled Methods

A significant frontier in polymer synthesis is the integration of different controlled polymerization mechanisms to create novel block copolymers from monomers that are incompatible with a single method. Future research will likely focus on leveraging polymers synthesized using 1-Phenylethyl benzodithioate as macro-CTAs for subsequent polymerization steps or transforming their thiocarbonylthio end-groups to initiate other controlled polymerizations, such as Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP). nih.govsigmaaldrich.com

The "grafting-from" technique, where a polymer backbone is functionalized with initiator sites for a second polymerization, is a key strategy. acs.org For instance, a polystyrene or polyacrylate block prepared via RAFT with this compound can have its end-group chemically modified. The dithiobenzoate moiety can be removed to yield a terminal thiol, which can then be reacted to install an ATRP initiator, like a bromoisobutyryl group. nih.gov This macroinitiator can then be used to grow a second block, such as a polymethacrylate, under ATRP conditions, which are often favored for this monomer class. This approach allows for the creation of unique block copolymers that would be inaccessible through RAFT alone.

Conversely, strategies are being developed where ATRP- or NMP-synthesized polymers are chain-end functionalized to perform as macro-RAFT agents. This sequential switching of polymerization techniques opens up a vast design space for complex architectures, including multiblock and star copolymers, with each block possessing distinct and tailored properties. The challenge lies in achieving high efficiency in the transformation and initiation steps to maintain low polydispersity and precise control over the final architecture.

Development of Advanced Materials with Tunable Properties

The precision afforded by this compound in RAFT polymerization is instrumental in developing advanced materials where macroscopic properties are dictated by well-defined microscopic structures.

Thermoplastic elastomers (TPEs) merge the processability of thermoplastics with the elasticity of rubbers. researchgate.netnih.gov They are typically ABA triblock copolymers composed of glassy "A" end-blocks and a rubbery "B" mid-block. rsc.org RAFT polymerization using a bifunctional CTA derived from this compound is an ideal method for synthesizing the central soft block, followed by the sequential addition of a monomer that forms the hard, glassy blocks.

A key future direction is the development of sustainable TPEs from renewable monomers. rsc.org Research has demonstrated the synthesis of ABA triblock copolymers via cationic RAFT polymerization using renewable monomers like p-methoxystyrene (derived from p-coumaric acid) for the hard blocks and isobutyl vinyl ether for the soft block. rsc.org While this compound is typically used in radical RAFT, future work could explore its derivatives or analogous structures for controlling polymerizations of renewably sourced vinyl monomers. The ability to precisely control block lengths using RAFT allows for fine-tuning of the phase-separated morphology and, consequently, the mechanical properties of the resulting TPEs, such as tensile strength and elongation at break. rsc.orgresearchgate.net

| TPE Composition (Hard-Soft-Hard) | Hard Block Monomer Source | Key Mechanical Property | Reference |

|---|---|---|---|

| PMOS-PIBVE-PMOS | p-Coumaric acid (renewable) | Behaves as TPE at low hard block volume fraction | rsc.org |

| PDHF-PIBVE-PDHF | Simple alcohols (renewable) | Superior strength and elongation (up to 570%) | rsc.org |

| PBF-PBSS | Dimethyl-2,5-furandicarboxylate (biobased) | Tunable thermal and mechanical properties | nih.gov |

Stimuli-responsive, or "smart," polymers undergo significant changes in their physical or chemical properties in response to small environmental changes. researchgate.net These stimuli can include temperature, pH, light, or specific biological molecules. researchgate.netrsc.org The RAFT process, due to its tolerance of a wide array of functional groups, is exceptionally well-suited for synthesizing such materials. rsc.org

Using this compound, researchers can polymerize functional monomers to create polymers that respond to specific triggers. For example, poly(N-isopropylacrylamide) (pNIPAAm), which exhibits a lower critical solution temperature (LCST) in water, can be readily synthesized. nih.gov Below its LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates or forms a hydrogel. nih.gov By creating block copolymers where one block is pNIPAAm and the other is a permanently hydrophilic polymer (synthesized via RAFT), researchers can design systems that self-assemble into micelles or vesicles in a temperature-dependent manner.

Future work will focus on creating multi-stimuli-responsive systems. This can be achieved by copolymerizing different functional monomers or by creating complex architectures where different blocks respond to different signals. For example, a block copolymer could contain a pH-responsive block of poly(acrylic acid) and a thermo-responsive block of pNIPAAm, allowing for complex, programmed responses to multiple environmental cues. rsc.org The precise control offered by this compound is critical for ensuring that these complex architectures are well-defined, leading to sharp and predictable transitions.

Biocompatibility and Cytotoxicity Assessments of RAFT-Synthesized Polymeric Materials

As RAFT-synthesized polymers find increasing use in biomedical applications such as drug delivery and tissue engineering, a thorough understanding of their interaction with biological systems is paramount. acs.orgicm.edu.pl Biocompatibility evaluation is a complex but essential task for any material intended for medical use. nih.gov A critical area of future research is the systematic assessment of the biocompatibility and cytotoxicity of polymers synthesized specifically with this compound, paying close attention to the fate of the dithiobenzoate end-group.

Studies have investigated the in vitro cytotoxicity of various water-soluble polymers synthesized by RAFT, with a focus on the end-groups. nih.gov Research has shown that the cellular response can depend significantly on the polymer backbone and the specific cell line being tested. nih.govresearchgate.net For instance, dithiobenzoate-terminated poly(oligo(ethylene glycol)-acrylate) polymers showed high cell viability (close to 100%) with CHO-K1 and NIH3T3 cell lines, while mouse macrophage cells (RAW264.7) were slightly more sensitive, with viability remaining above 73%. nih.gov

However, a different polymer backbone can yield starkly different results. Unexpectedly, dithiobenzoate-terminated poly(N-(2-hydroxypropyl)methacrylamide) (P(HPMA)) exhibited high cytotoxicity at similar concentrations across all three cell lines. nih.govresearchgate.net This highlights that cytotoxicity is not solely a function of the RAFT agent's end-group but a complex interplay between the end-group and the attached polymer chain. Further research is needed to elucidate these structure-toxicity relationships. Future directions will involve not only standardized cytotoxicity assays (like LDH or CellTiter-Blue) but also more advanced assessments of inflammatory response, immunogenicity, and long-term biocompatibility in vivo. nih.gov A crucial aspect will be to evaluate the impact of removing or modifying the dithiobenzoate end-group post-polymerization, which can be a viable strategy to mitigate potential toxicity. acs.org

| Polymer | End-Group | Cell Line | Concentration (µM) | Incubation Time | Observed Cell Viability | Reference |

|---|---|---|---|---|---|---|

| P(OEG-A) | Dithiobenzoate | CHO-K1, NIH3T3 | 1000 | 24 h | ~100% | nih.gov |

| P(OEG-A) | Dithiobenzoate | RAW264.7 | 1000 | 24 h | >73% | nih.gov |

| P(HPMA) | Dithiobenzoate | CHO-K1, NIH3T3, RAW264.7 | 1000 | 24 h | High Cytotoxicity | nih.govresearchgate.net |

| P(HPMA) | Dithiobenzoate | CHO-K1, NIH3T3, RAW264.7 | ≤200 | 24 h | Tolerated by cells | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。